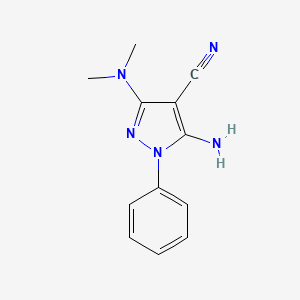
5-Amino-3-(dimethylamino)-1-phenyl-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(dimethylamino)-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(dimethylamino)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under controlled conditions, often using ethanol or methanol as solvents at temperatures ranging from 0°C to 78°C . The yield of the product can vary depending on the specific reaction conditions and the purity of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. The use of alternative starting materials, such as diketene, has also been explored to improve the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
5-Amino-3-(dimethylamino)-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include hydrazine derivatives, ethyl acetoacetate, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce reduced forms of the compound .
科学的研究の応用
5-Amino-3-(dimethylamino)-1-phenyl-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical research.
作用機序
The mechanism of action of 5-Amino-3-(dimethylamino)-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain kinases or enzymes, thereby modulating various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
- 3-(Dimethylamino)-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-Amino-3-(methylamino)-1-phenyl-1H-pyrazole-4-carbonitrile
Uniqueness
5-Amino-3-(dimethylamino)-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
62121-61-3 |
|---|---|
分子式 |
C12H13N5 |
分子量 |
227.27 g/mol |
IUPAC名 |
5-amino-3-(dimethylamino)-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H13N5/c1-16(2)12-10(8-13)11(14)17(15-12)9-6-4-3-5-7-9/h3-7H,14H2,1-2H3 |
InChIキー |
PLXHLVMUCNHIMI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NN(C(=C1C#N)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















